Cas no 1017788-85-0 (2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid)

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid is a chlorinated phenyl-substituted hydroxy acid with potential applications in pharmaceutical and organic synthesis. The compound features a 4-chlorophenyl group attached to a pentanoic acid backbone, with a hydroxyl group at the fifth carbon position, enhancing its reactivity and utility in derivatization. Its structural characteristics make it a valuable intermediate for the development of bioactive molecules, particularly in medicinal chemistry. The presence of both hydroxyl and carboxyl functional groups allows for further chemical modifications, such as esterification or amidation. This compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for research and industrial applications requiring precise molecular frameworks.
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid structure
1017788-85-0 structure
Product name:2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid
CAS No:1017788-85-0
MF:C11H13ClO3
MW:228.672122716904
CID:2197037
PubChem ID:53415562

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid
    • AKOS017553804
    • 2-(4-Chlorophenyl)-5-hydroxypentanoicacid
    • 1017788-85-0
    • 2-(4-Chlorophenyl)-5-hydroxypentanoic acid
    • DB-329325
    • MDL: MFCD09261355
    • Inchi: InChI=1S/C11H13ClO3/c12-9-5-3-8(4-6-9)10(11(14)15)2-1-7-13/h3-6,10,13H,1-2,7H2,(H,14,15)
    • InChI Key: LDZCMBVDODZWII-UHFFFAOYSA-N
    • SMILES: C(CC(C1=CC=C(C=C1)Cl)C(=O)O)CO

Computed Properties

  • Exact Mass: 228.0553220Da
  • Monoisotopic Mass: 228.0553220Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.5Ų

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124694-1g
2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid
1017788-85-0 97%
1g
$400.40 2023-09-04

Additional information on 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid

Introduction to 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid (CAS No. 1017788-85-0)

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1017788-85-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chlorophenyl substituent and a hydroxy-pentanoic acid backbone, exhibits a structural framework that makes it a versatile intermediate in the development of various pharmacologically active agents. The presence of both aromatic and aliphatic functional groups imparts unique chemical properties, enabling its utility in multiple synthetic pathways and biological assays.

The 4-Chloro-phenyl moiety is a key feature that influences the electronic and steric properties of the molecule. Chlorine atoms are known to be electron-withdrawing, which can modulate the reactivity of adjacent functional groups. This characteristic is particularly valuable in medicinal chemistry, where fine-tuning of electronic distributions can enhance binding affinity to biological targets. Furthermore, the hydroxy-pentanoic acid segment introduces both acidic and hydrophilic properties, making the compound amenable to further derivatization and functionalization. Such structural attributes are often exploited in the design of drug candidates targeting neurological disorders, inflammation, and metabolic diseases.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing chlorophenyl and hydroxy-acid moieties. These structural motifs are found in several approved drugs and investigational agents, highlighting their importance in drug discovery. For instance, derivatives of benzoic acid with hydroxyl and chloro substituents have been investigated for their antimicrobial and anti-inflammatory effects. The compound 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid (CAS No. 1017788-85-0) represents a promising scaffold for such investigations, offering a balance between lipophilicity and solubility that is often critical for oral bioavailability.

One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex molecules. The carboxylic acid group at the 5-position can be readily modified through esterification, amidation, or decarboxylation reactions, while the aromatic ring provides opportunities for further functionalization via electrophilic or nucleophilic aromatic substitution. These reactivities have been leveraged in academic research to develop novel heterocyclic compounds with therapeutic applications. For example, researchers have utilized similar scaffolds to synthesize kinase inhibitors and protease inhibitors, which are key targets in oncology and antiviral therapies.

The biological activity of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid (CAS No. 1017788-85-0) has not yet been extensively characterized in clinical settings, but preliminary in vitro studies suggest that it may exhibit modest inhibitory effects on certain enzymes relevant to metabolic disorders. The hydroxyl group at the 5-position could interact with hydrophobic pockets or hydrogen bond donors on target proteins, while the chlorophenyl ring may engage in π-stacking interactions or halogen bonding. These interactions could be exploited to develop drugs with improved selectivity over existing therapeutics.

Recent advances in computational chemistry have enabled more accurate predictions of molecular properties and binding affinities using molecular docking simulations. By integrating these computational methods with experimental data, researchers can rapidly screen large libraries of compounds for potential biological activity. The structural features of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid, including its aromatic-chiral framework and functional groups, make it an attractive candidate for such high-throughput virtual screening campaigns. This approach has already led to the identification of several novel drug candidates that would have been difficult to discover through traditional trial-and-error methods.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as 4-chlorobenzaldehyde or 4-chlorophenyl magnesium bromide. Key steps include Grignard addition reactions to introduce the pentanoyl group followed by hydrolysis or oxidation to yield the final product. The use of palladium-catalyzed cross-coupling reactions can also facilitate the construction of more complex derivatives by introducing additional aryl or heteroaryl groups onto the scaffold.

In conclusion, 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid (CAS No. 1017788-85-0) is a structurally interesting compound with potential applications in pharmaceutical research and development. Its combination of an electron-deficient aromatic ring and an acidic aliphatic side chain provides multiple opportunities for further chemical modification and biological evaluation. As drug discovery efforts continue to evolve toward more rational and efficient methodologies, compounds like this one will remain valuable tools for exploring new therapeutic modalities.

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